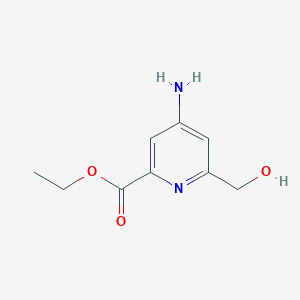
Ethyl 4-amino-6-(hydroxymethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is part of the picolinate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
准备方法
The synthesis of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves several steps. One common method includes the reaction of 4-amino-6-(hydroxymethyl)picolinic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
化学反应分析
Ethyl 4-amino-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 4-amino-6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones to disrupt plant growth . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
相似化合物的比较
Ethyl 4-amino-6-(hydroxymethyl)picolinate can be compared with other picolinate derivatives such as:
Ethyl 6-(hydroxymethyl)picolinate: Similar in structure but differs in the position of the hydroxymethyl group.
Methyl picolinate: Lacks the amino and hydroxymethyl groups, making it less versatile in certain applications.
4-amino-2-picolinic acid: Contains an amino group but lacks the ester functionality, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
生物活性
Ethyl 4-amino-6-(hydroxymethyl)picolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a hydroxymethyl group at the 6-position of the picolinate ring. This structure gives it distinct chemical reactivity and biological properties.
- Molecular Formula : C10H12N2O3
- Molecular Weight : Approximately 208.22 g/mol
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways is under investigation.
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in the context of drug design for diseases where enzyme dysregulation plays a critical role.
3. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding with active sites on enzymes, enhancing binding affinity and specificity.
- Molecular Docking Studies : Computational studies have elucidated the interactions between this compound and various biological targets, providing insights into its binding mechanisms and potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
ethyl 4-amino-6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8-4-6(10)3-7(5-12)11-8/h3-4,12H,2,5H2,1H3,(H2,10,11) |
InChI 键 |
BDYPXQLOPSQEBR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC(=N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















